(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBONQQTYSBKKTR-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726996 | |

| Record name | (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201469-31-0 | |

| Record name | (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical examination of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS No: 201469-31-0), a pivotal chiral building block in modern medicinal chemistry. Known as a constrained analog of proline, this compound offers unique structural properties that are highly sought after in the design of peptidomimetics and complex molecular architectures. This guide moves beyond a simple recitation of facts, delving into the causality behind its synthesis, the logic of its application, and the self-validating analytical protocols required for its effective use. We will explore its physicochemical identity, robust synthetic pathways, strategic applications in drug discovery, and essential safety and handling protocols, providing a comprehensive resource for professionals in the field.

Core Compound Identity and Physicochemical Properties

(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as L-3,4-Dehydroproline, is a non-proteinogenic cyclic alpha-amino acid.[1][2] Its defining feature is the double bond within the five-membered ring, which introduces conformational rigidity compared to its saturated counterpart, L-proline. This constraint is a powerful tool for medicinal chemists, allowing for the stabilization of specific peptide secondary structures or the precise orientation of pharmacophoric groups. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it a convenient form for storage and use in subsequent synthetic steps.

The precise identification of this compound is critical for experimental reproducibility. The Chemical Abstracts Service (CAS) has assigned a unique registry number to the hydrochloride salt of the (S)-enantiomer, which must be distinguished from the free acid or related structures.

Table 1: Compound Identification and Key Properties

| Parameter | Value | Source |

| CAS Number | 201469-31-0 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid HCl, L-3,4-Dehydroproline HCl | [1] |

| Molecular Formula | C₅H₈ClNO₂ | [3] |

| Molecular Weight | 149.57 g/mol | [3] |

| Appearance | Solid | |

| Purity (Typical) | ≥95% | [3] |

| SMILES | Cl.O=C(O)[C@@H]1C=CCN1 | [3] |

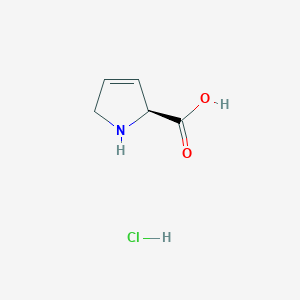

Figure 1: Chemical structure of the free acid form.

Synthesis Strategy: A Logic-Driven Approach

The synthesis of enantiomerically pure (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, the direct precursor to the title compound, is a well-established process that showcases several powerful modern synthetic techniques.[4][5][6] A particularly efficient route begins with N-Boc-diallylamine and relies on a sequence of ring-closing metathesis (RCM), directed alkoxycarbonylation, and enzymatic kinetic resolution.[4][6]

The choice of this pathway is deliberate. RCM provides a high-yield and atom-economical method to form the core dihydropyrrole ring system.[6] The subsequent directed alkoxycarbonylation is a critical step for introducing the carboxyl group with high regioselectivity. The use of a strong base like s-BuLi/TMEDA is essential here; it selectively deprotonates the alpha-position to the nitrogen, creating a nucleophilic center that can attack an alkyl carbonate. This avoids side reactions and ensures the correct isomer is formed. Finally, enzymatic kinetic resolution is a superior method for separating the enantiomers, offering high fidelity and avoiding the harsh conditions or toxic reagents associated with older resolution methods.[6]

Caption: High-level workflow for the synthesis of the target compound.

Applications in Drug Discovery and Chemical Biology

The utility of this compound stems from its role as a constrained peptidomimetic and a versatile chiral synthon. Pyrrole-based structures are privileged scaffolds in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7]

Causality in Application:

-

Peptide Conformation Control: When incorporated into a peptide sequence, the unsaturated ring of dehydroproline restricts the rotation around the peptide backbone. This pre-organization can enforce a specific secondary structure (e.g., a β-turn), which may be crucial for binding to a biological target like a receptor or enzyme. This reduces the entropic penalty of binding, often leading to higher affinity and selectivity.

-

Chiral Scaffolding: The stereocenter and the reactive double bond serve as handles for building more complex, three-dimensional molecules. The defined stereochemistry is transferred through subsequent reaction steps, which is fundamental for developing enantiomerically pure drug candidates.

-

Metabolic Stability: The modification of natural amino acid structures can block sites of metabolic degradation, improving the pharmacokinetic profile of a peptide-based therapeutic.

While not direct applications of the title compound itself, related pyrrole carboxylic acids have shown promise as quorum sensing inhibitors, which could help combat bacterial resistance, demonstrating the broad therapeutic potential of this chemical class.[8]

Caption: Strategic applications derived from the core molecule.

Analytical Protocol: A Self-Validating System

Trust in experimental results begins with robust analytical validation. For a compound like this, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for confirming identity, purity, and stability.[1] An RP-HPLC method provides a self-validating system where the retention time serves as an identifier and the peak area corresponds to its concentration, allowing for precise quantification of the target compound and any potential impurities or degradants.[9]

The protocol below is a representative method for the analysis of pyrrole carboxylic acids, designed for accuracy and reproducibility.

Table 2: Representative RP-HPLC Protocol

| Parameter | Specification | Rationale |

| Column | Purospher® STAR, RP-18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for separating small organic molecules from polar mobile phases. |

| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., Phosphate pH 3.0-4.0) | Acetonitrile acts as the organic modifier. The acidic buffer suppresses the deprotonation of the carboxylic acid, ensuring a single, sharp peak shape and consistent retention. |

| MS Compatibility | For MS detection, replace phosphoric acid with 0.1% formic acid. | Phosphoric acid is non-volatile and will contaminate a mass spectrometer source. Formic acid is volatile and provides the necessary protons for electrospray ionization.[1] |

| Elution | Isocratic | A constant mobile phase composition is often sufficient for purity checks and provides stable baselines and high reproducibility. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate that balances resolution and run time.[9][10] |

| Column Temp. | 25-30 °C | Temperature control is critical for ensuring reproducible retention times.[9][10] |

| Detection | UV-Vis (e.g., 225 nm) | The pyrrole ring system contains a chromophore that absorbs in the low UV range, allowing for sensitive detection.[9] |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |

Safety, Handling, and Storage

Ensuring the integrity of the compound and the safety of laboratory personnel requires adherence to established handling protocols. Based on data for the parent compound class and related structures, this compound should be handled as a potential irritant.[3][11]

-

Hazard Identification:

-

Handling Procedures:

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid dust formation during handling and weighing.[13]

-

Wash hands thoroughly after handling.[12]

-

-

Storage Conditions:

-

Store at room temperature in a dry, well-ventilated place.[3]

-

Keep the container tightly closed to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.

-

Conclusion

This compound is more than just a chemical with a CAS number; it is a strategic tool for innovation in drug discovery and chemical synthesis. Its value lies in the conformational constraint and chiral information it imparts to larger molecules. Understanding the logic behind its synthesis, the rationale for its application, and the robust analytical methods for its validation empowers researchers to use this building block to its full potential. By adhering to proper safety and handling protocols, scientists can confidently and effectively integrate this important synthon into their research and development workflows.

References

-

A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-. (2018, May 16). SIELC Technologies. Retrieved January 20, 2026, from [Link]

-

Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid. (n.d.). Carbogen Amcis. Retrieved January 20, 2026, from [Link]

-

Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

2,5-Dihydro-1H-pyrrole-2-carboxylic acid (HMDB0245496). (2021, September 10). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

-

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. (2016, May). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2,5-Dihydro-1H-pyrrole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. (n.d.). Synlett. Retrieved January 20, 2026, from [Link]

-

1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor... (2024, July 2). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

In Silico and Chromatographic Methods for Analysis of Biotransformation... (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Development and validation of RP-HPLC method for stability evaluation... (2019, November 8). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Development and validation of an RP-HPLC method for analysis... (2022, April 5). Pharmacia. Retrieved January 20, 2026, from [Link]

-

2,5-Dihydro-1H-pyrrole-2-carboxylic Acid CAS 3395-35-5. (n.d.). BIOSYNCE. Retrieved January 20, 2026, from [Link]

Sources

- 1. 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | SIELC Technologies [sielc.com]

- 2. hmdb.ca [hmdb.ca]

- 3. achemblock.com [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 10. researchgate.net [researchgate.net]

- 11. 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | C7H9NO3 | CID 549281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Abstract

(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, also known as 3,4-dehydro-L-proline hydrochloride, is a conformationally constrained non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique unsaturated pyrrolidine ring system imparts specific stereochemical properties that are valuable in the design of peptidomimetics, enzyme inhibitors, and other bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data for the hydrochloride salt in public literature, this guide synthesizes known information for the parent compound and provides detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The conformational rigidity of amino acid building blocks is a powerful tool in rational drug design. By restricting the rotational freedom of a molecule, researchers can pre-organize it into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, as an unsaturated analog of proline, introduces a planar double bond into the five-membered ring. This structural feature significantly alters the puckering of the pyrrolidine ring compared to its saturated counterpart, L-proline, thereby influencing the backbone torsion angles of peptides into which it is incorporated. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it a more convenient form for handling and for use in various synthetic and biological applications.

Molecular Structure and Identification

The fundamental identity of this compound is established by its molecular structure and associated identifiers.

-

IUPAC Name: (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride[1]

-

Synonyms: 3,4-Dehydro-L-proline hydrochloride, (S)-3,4-Dehydro-pyrrolidine-2-carboxylic acid hydrochloride

-

CAS Number: 201469-31-0[1]

-

Molecular Formula: C₅H₈ClNO₂[1]

-

Molecular Weight: 149.57 g/mol [1]

-

Chemical Structure:

-

SMILES: Cl.O=C(O)[C@@H]1C=CCN1[1]

-

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for the effective use of any compound in research and development. The following table summarizes the available data for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its hydrochloride salt. It is important to note that much of the experimental data pertains to the free acid form.

| Property | Value | Remarks |

| Melting Point | 239-241 °C (decomposes) | For the free acid, (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid.[2] |

| Solubility | Slightly soluble in water; good solubility in ethanol and acidic solutions. | For the free acid. The hydrochloride salt is expected to have higher aqueous solubility. |

| pKa | 2.04 ± 0.20 | Predicted value for the carboxylic acid group of the free acid. The pKa of the secondary amine is not readily available. |

| Appearance | White to off-white powder/crystal | General observation for the free acid and expected for the hydrochloride salt.[3] |

Experimental Protocols for Physicochemical Characterization

To address the gap in available experimental data for the hydrochloride salt, this section provides detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established scientific principles.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.

Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

-

Sample Addition: Add an excess amount of the compound to vials containing the different aqueous media. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Causality: Using a validated, stability-indicating HPLC method for quantification ensures that the measured concentration corresponds to the intact compound and not its degradants.

Caption: Workflow for Equilibrium Solubility Determination.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable groups in a molecule.

Objective: To determine the pKa values of the carboxylic acid and the secondary amine of this compound.

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a constant ionic strength medium (e.g., 0.15 M KCl).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Causality: Maintaining a constant ionic strength minimizes the effect of activity coefficients on the pH measurements, leading to a more accurate pKa determination.

Caption: pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule and is essential for structure confirmation and purity assessment.

Objective: To obtain the ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire the spectra on a calibrated NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to an internal standard (e.g., DSS for D₂O).

Causality: The choice of a deuterated solvent is critical as it provides a lock signal for the spectrometer and avoids interference from solvent protons in the ¹H NMR spectrum.

Objective: To identify the characteristic functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain the infrared spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the absorption bands corresponding to the key functional groups (e.g., O-H, N-H, C=O, C=C).

Stability Profile

The stability of a compound under various conditions is a critical parameter in drug development.

Objective: To assess the stability of this compound under stress conditions.

Methodology (Forced Degradation Study):

-

Stress Conditions: Expose solutions of the compound to various stress conditions, including:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature.

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Solid compound at elevated temperature.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Causality: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability.

Conclusion

References

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

ChemBK. 3,4-dehydro-L-proline. (2024, April 9). [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Introduction

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of chiral molecules is a cornerstone of safety, efficacy, and innovation. (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as (S)-3,4-Dehydroproline, is a constrained analog of the amino acid proline.[1][2] Its rigid structure makes it a valuable building block for synthesizing novel peptides and therapeutic agents with specific conformational properties. The hydrochloride salt form is common for enhancing stability and solubility.

Unambiguous confirmation of this molecule's structure—spanning its atomic connectivity, functional groups, and, most critically, its absolute stereochemistry—is paramount. A failure in comprehensive elucidation can lead to the pursuit of incorrect molecular architectures, resulting in significant loss of time and resources. This guide provides an in-depth, multi-faceted analytical workflow designed for researchers and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural verification.

Section 1: Foundational Analysis: Mass and Composition

The first step in any structure elucidation is to confirm the molecular formula and mass. This foundational data provides the elemental canvas upon which the structural details will be painted. For (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (C₅H₈ClNO₂), High-Resolution Mass Spectrometry (HRMS) is the technique of choice.

Causality Behind Experimental Choice: Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm). This precision is sufficient to determine a unique elemental composition, distinguishing the target molecule from other potential isomers or impurities with the same nominal mass. We employ Electrospray Ionization (ESI) in positive ion mode, as the secondary amine is readily protonated.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid to ensure ionization.

-

Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Method:

-

Infuse the sample directly or via Liquid Chromatography (LC)[3][4]. LC is preferred to separate the analyte from potential non-volatile salts or impurities.

-

Set the ionization mode to positive ESI.

-

Acquire data over a mass range of m/z 50-500.

-

Perform internal calibration to ensure high mass accuracy.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺. The free base (C₅H₇NO₂) has a monoisotopic mass of 113.0477 Da.[5] The expected [M+H]⁺ ion will be at m/z 114.0550.

-

Utilize the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical value.

-

Observe the isotopic pattern (e.g., the A+1 peak from ¹³C) to further confirm the calculated formula.

-

Data Presentation: Expected Mass Spectrometry Data

| Ion Species | Formula | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |

| [M+H]⁺ | [C₅H₈NO₂]⁺ | 114.0550 | 114.0548 | < 2.0 |

| [M+Na]⁺ | [C₅H₇NO₂Na]⁺ | 136.0369 | 136.0367 | < 2.0 |

Section 2: Elucidation of Covalent Structure (Connectivity)

With the molecular formula confirmed, the next phase is to determine the precise arrangement of atoms and bonds. This is achieved through a synergistic combination of vibrational and nuclear magnetic resonance spectroscopies.

Vibrational Spectroscopy (FTIR): Functional Group Identification

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.[6] For this specific hydrochloride salt, we anticipate characteristic vibrations for the carboxylic acid, the secondary ammonium ion, and the alkene C=C double bond.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disc.[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 500 cm⁻¹.

-

Data Analysis: Identify absorption bands corresponding to the molecule's functional groups.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2700-2250 (broad) | N⁺-H stretch | Secondary Ammonium (from HCl salt) |

| ~1730-1700 | C=O stretch | Carboxylic Acid |

| ~1650-1630 | C=C stretch | Alkene |

| ~1250-1150 | C-N stretch | Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Trustworthiness: NMR is the most powerful technique for elucidating the covalent structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides a self-validating system of cross-checks to build the molecular skeleton with high confidence. The choice of a deuterated solvent is critical; Deuterium Oxide (D₂O) or DMSO-d₆ are suitable, with D₂O potentially exchanging the labile N-H and O-H protons.

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing a small amount of Tetramethylsilane (TMS) as an internal reference.[8]

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns (J-coupling).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together molecular fragments.

-

Data Interpretation & The Logic of NMR

The analysis follows a logical progression, illustrated by the diagram below. The ¹H spectrum provides the initial entry points. COSY experiments connect these protons into spin systems (e.g., the H2-H3 fragment and the H4-H5 fragment). HSQC then anchors these protons to their respective carbons. Finally, HMBC provides the critical long-range correlations that link these fragments together and definitively place the carboxylic acid group at the C2 position. For instance, a correlation between the C2 proton and the carbonyl carbon (C1) in the HMBC spectrum is irrefutable evidence for this connectivity.

Sources

- 1. 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | SIELC Technologies [sielc.com]

- 2. biosynce.com [biosynce.com]

- 3. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-Dihydro-1H-pyrrole-3-carboxylic acid | C5H7NO2 | CID 44317253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journalwjbphs.com [journalwjbphs.com]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

synthesis of chiral 3,4-dehydro-L-proline hydrochloride

An In-Depth Technical Guide to the Synthesis of Chiral 3,4-Dehydro-L-proline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, commonly known as 3,4-dehydro-L-proline, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science. Its constrained, unsaturated pyrrolidine ring serves as a valuable chiral building block for introducing conformational rigidity into peptides and as a scaffold for novel therapeutics, including enzyme inhibitors and VLA-4 antagonists.[1][] This guide provides a detailed, scientifically-grounded protocol for the enantiomerically pure synthesis of 3,4-dehydro-L-proline hydrochloride, starting from the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxy-L-proline. We will delve into the strategic considerations behind each synthetic step, from the implementation of orthogonal protecting groups to the key regioselective elimination reaction, providing a robust and reproducible methodology for laboratory-scale production.

Strategic Overview: The Path from Hydroxyproline

The conversion of (2S,4R)-4-hydroxy-L-proline to 3,4-dehydro-L-proline is fundamentally an elimination reaction. However, the bifunctional nature of the starting material—containing secondary amine, carboxylic acid, and secondary alcohol groups—necessitates a carefully orchestrated protection-deprotection strategy to ensure chemical selectivity and preserve the critical C2 stereocenter.

The chosen synthetic pathway involves three principal phases:

-

Protection: The amine and carboxylic acid functionalities are masked to prevent interference during the subsequent elimination steps. This is crucial as the reagents used to modify the hydroxyl group can readily react with the unprotected amine or carboxylate.[3][4]

-

Elimination: The C4 hydroxyl group is transformed into a good leaving group, followed by a base-mediated or syn-elimination to introduce the C3-C4 double bond. We will focus on a highly regioselective selenoxide elimination, which has been demonstrated to be exceptionally efficient for this transformation.[1]

-

Deprotection and Salt Formation: The protecting groups are removed to unveil the target amino acid, which is then isolated as its stable hydrochloride salt.

Caption: Overall synthetic workflow from L-hydroxyproline to the target hydrochloride salt.

Mechanistic Rationale and Causality

The Imperative of Protecting Groups

Without protection, the nucleophilic secondary amine would compete with the hydroxyl group in the tosylation step and could also interfere with the base-mediated elimination. The carboxylic acid, if left as a carboxylate anion, would render the molecule insoluble in the organic solvents required for these transformations.

-

Amine Protection: The benzyloxycarbonyl (Cbz) group is selected for its stability under the conditions of tosylation and selenide displacement. Crucially, it can be cleanly removed via catalytic hydrogenation, a mild method that does not affect the newly formed double bond.[5]

-

Carboxyl Protection: A methyl ester is a simple and effective protecting group, readily formed using standard esterification conditions. It is later removed by saponification.

This orthogonal protecting group strategy is a cornerstone of the synthesis, allowing for the selective removal of each group without affecting the other or the core molecule.[6]

The Elegance of the Selenoxide Elimination

Direct dehydration of the C4-hydroxyl group is challenging and often leads to mixtures of products. The selenoxide elimination provides a powerful alternative that is both high-yielding and highly regioselective, favoring the formation of the desired ∆³ double bond over the ∆⁴ isomer.

The mechanism proceeds in two key stages:

-

Nucleophilic Substitution: The hydroxyl group is first converted to a better leaving group, typically a tosylate. This is followed by an SN2 reaction with sodium phenylselenide, which stereospecifically inverts the configuration at C4.

-

Oxidation and Syn-Elimination: The resulting selenide is a stable intermediate that, upon oxidation (e.g., with hydrogen peroxide or m-CPBA), forms a selenoxide. This species undergoes a spontaneous, concerted syn-elimination at or below room temperature. The stereochemical requirement for the proton and the selenoxide group to be on the same face of the ring dictates the regioselectivity, leading cleanly to the 3,4-dehydro product.[1]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of (2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline methyl ester (2)

-

Esterification: Suspend (2S,4R)-4-hydroxy-L-proline (1 ) (1 equiv.) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equiv.) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is fully dissolved and consumed (monitor by TLC).

-

Remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride as a white solid.

-

Amine Protection: Dissolve the crude ester in a 1:1 mixture of 1,4-dioxane and water. Cool to 0 °C.

-

Add sodium carbonate (2.5 equiv.) to the solution, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 equiv.).

-

Stir vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.

-

Extract the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield compound 2 as a colorless oil.

Protocol 2: Synthesis of Protected 3,4-Dehydroproline Methyl Ester (5)

-

Tosylation: Dissolve intermediate 2 (1 equiv.) in anhydrous pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (Ts-Cl, 1.5 equiv.) portion-wise, ensuring the temperature remains below 5 °C. Stir at this temperature for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer extensively with cold 1 M copper (II) sulfate solution to remove pyridine, followed by water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate 3 , which is often used directly in the next step without further purification.

-

Selenide Formation: Prepare sodium phenylselenide in situ: In a separate flask under a nitrogen atmosphere, dissolve diphenyl diselenide (0.6 equiv.) in absolute ethanol. Add sodium borohydride (1.2 equiv.) in small portions until the yellow color disappears, indicating the formation of NaSePh.

-

Add a solution of the crude tosylate 3 in absolute ethanol to the freshly prepared sodium phenylselenide solution.

-

Reflux the mixture for 2-3 hours until TLC indicates complete consumption of the tosylate.

-

Cool to room temperature, remove the ethanol under reduced pressure, and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography to isolate the phenylseleno intermediate 4 .

-

Oxidative Elimination: Dissolve intermediate 4 in tetrahydrofuran (THF). Add 30% hydrogen peroxide (3 equiv.) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours. The reaction is typically complete when TLC shows the disappearance of the selenide.

-

Quench the reaction with a saturated solution of sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry, and concentrate to afford the protected 3,4-dehydroproline methyl ester 5 .

Protocol 3: Deprotection and Hydrochloride Salt Formation (7)

-

Hydrogenolysis (Cbz Removal): Dissolve the protected dehydroproline 5 in methanol. Add 10% Palladium on carbon (Pd/C, ~5 mol%).

-

Stir the suspension under an atmosphere of hydrogen (using a balloon or Parr hydrogenator) for 4-6 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate to yield the crude deprotected amine.

-

Saponification & Salt Formation: Dissolve the crude product in 6 M hydrochloric acid.

-

Reflux the solution for 4-6 hours to hydrolyze the methyl ester.

-

Cool the solution and remove the water under reduced pressure.

-

Re-dissolve the residue in a minimal amount of hot ethanol and allow it to cool. The product, 3,4-dehydro-L-proline hydrochloride (7 ), will crystallize.

-

Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.

Data Presentation and Characterization

The following table summarizes typical results for the synthesis. Yields and analytical data should be confirmed in the researcher's own laboratory setting.

| Step | Intermediate/Product | Typical Yield | Key Analytical Data |

| 1 | (2S,4R)-N-Cbz-4-hydroxyproline methyl ester (2 ) | 85-95% | ¹H NMR, ¹³C NMR, MS |

| 2 | Phenylseleno Intermediate (4 ) | 75-85% | ¹H NMR, ¹³C NMR, MS, [α]D |

| 3 | N-Cbz-3,4-dehydroproline methyl ester (5 ) | 80-90% | ¹H NMR shows olefinic protons, MS |

| 4 | 3,4-Dehydro-L-proline hydrochloride (7 ) | 70-80% | ¹H NMR, ¹³C NMR, MS, [α]D, M.P. |

Caption: Key transformation showing the syn-elimination pathway of the selenoxide intermediate.

Conclusion

This guide outlines a reliable and well-documented synthetic route to chiral 3,4-dehydro-L-proline hydrochloride. By leveraging an orthogonal protection strategy and a highly regioselective selenoxide elimination, this methodology provides access to an important and versatile building block for advanced applications in drug discovery and chemical biology. The detailed protocols and mechanistic explanations herein serve as a comprehensive resource for researchers aiming to incorporate this valuable scaffold into their synthetic programs.

References

-

Rueger, H., & Benn, M. H. (1982). The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline. Canadian Journal of Chemistry, 60(22), 2918-2920. [Link]

- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. (Note: A general reference for protecting group strategy, a specific URL to the entire book is not practical).

-

Sharpless, K. B., & Lauer, R. F. (1973). A mild procedure for the conversion of epoxides to allylic alcohols. The first organoselenium reagent. Journal of the American Chemical Society, 95(8), 2697–2699. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley & Sons. (Note: A general reference for protecting group strategy, a specific URL to the entire book is not practical).

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Deiters, A., & Martin, S. F. (2004). Synthesis of oxygen- and nitrogen-containing heterocycles by ring-closing metathesis. Chemical Reviews, 104(5), 2199-2238. [Link]

Sources

Spectroscopic Data for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, a key building block in modern drug discovery and development. The unique conformational constraints imposed by the dihydro-pyrrole ring make this amino acid analog a valuable scaffold for designing novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various chemical contexts.

Molecular Structure and Key Features

This compound possesses a chiral center at the alpha-carbon (C2), a double bond within the five-membered ring, a secondary amine, and a carboxylic acid functional group. The hydrochloride salt form implies that the secondary amine is protonated, forming a pyrrolidinium ion. These structural features give rise to a distinct spectroscopic fingerprint.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrroline ring and the exchangeable protons of the ammonium and carboxylic acid groups. The data presented here is based on the analysis of the free amino acid, with predicted shifts for the hydrochloride salt.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | ~4.5 - 4.8 | Triplet | J ≈ 8-10 Hz |

| H3 | ~5.8 - 6.1 | Multiplet | |

| H4 | ~5.8 - 6.1 | Multiplet | |

| H5α, H5β | ~3.8 - 4.2 | Multiplet | |

| N-H₂⁺ | Broad singlet | ||

| COOH | Broad singlet |

Interpretation:

-

H2 (α-proton): This proton, being adjacent to both the protonated amine and the carboxylic acid, is expected to be deshielded and appear as a triplet due to coupling with the two diastereotopic protons at C5.

-

H3 and H4 (Olefinic protons): These protons on the double bond will resonate at a higher chemical shift compared to the saturated protons and will likely appear as a complex multiplet due to mutual coupling and coupling to the adjacent protons.

-

H5 (Methylene protons): The two protons on C5 are diastereotopic and will exhibit distinct chemical shifts, appearing as a multiplet. Their proximity to the electron-withdrawing ammonium group will shift them downfield.

-

N-H₂⁺ and COOH protons: These protons are acidic and will typically appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In the presence of D₂O, these signals will disappear due to proton-deuterium exchange, a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~65 - 70 |

| C3 | ~125 - 130 |

| C4 | ~125 - 130 |

| C5 | ~55 - 60 |

| C=O | ~170 - 175 |

Interpretation:

-

C2 (α-carbon): This carbon is attached to the nitrogen and the carboxyl group, leading to a downfield shift.

-

C3 and C4 (Olefinic carbons): The sp²-hybridized carbons of the double bond will resonate in the typical olefinic region.

-

C5 (Methylene carbon): This sp³-hybridized carbon is adjacent to the protonated nitrogen, causing a downfield shift compared to a typical alkane.

-

C=O (Carbonyl carbon): The carboxylic acid carbonyl carbon will appear at the most downfield position in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| N-H₂⁺ (Ammonium) | 2400-2800 | Broad, multiple bands |

| C=O (Carboxylic acid) | 1700-1730 | Strong |

| C=C (Alkene) | 1640-1680 | Medium |

| C-N | 1000-1250 | Medium |

Interpretation:

-

The IR spectrum will be characterized by a very broad absorption in the high-frequency region (2400-3300 cm⁻¹) due to the overlapping O-H stretching of the carboxylic acid and the N-H₂⁺ stretching of the ammonium salt.

-

A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.

-

A medium intensity band around 1640-1680 cm⁻¹ corresponds to the C=C stretching of the double bond in the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Observations (Positive Ion Mode ESI-MS):

-

Molecular Ion: The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the free amino acid, which has a molecular weight of 113.11 g/mol . Therefore, a prominent peak at m/z ≈ 114.1 would be expected.

-

Fragmentation: The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da).

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for obtaining NMR, IR, and MS data for a compound like this compound.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acid hydrochlorides due to their high polarity.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. To confirm the exchangeable protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. The sample spectrum is then acquired and ratioed against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system for electrospray ionization, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, ion trap, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The spectroscopic data of this compound provides a comprehensive structural fingerprint of this important molecule. The combination of NMR, IR, and MS allows for its unambiguous identification and characterization. This technical guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to confidently interpret their own experimental data and ensure the quality and identity of their materials in drug discovery and development workflows.

References

Stability and Storage of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, a proline analogue, is a crucial building block in medicinal chemistry and drug development. Its structural integrity is paramount for the synthesis of novel therapeutics. This guide provides a detailed analysis of the stability and optimal storage conditions for this compound, offering insights into its handling, potential degradation pathways, and methods for ensuring its long-term viability in a research and development setting.

As a Senior Application Scientist, it is understood that the reliability of experimental outcomes is directly linked to the quality of the starting materials. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deeper understanding of the material's behavior.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 201469-31-0 | [1][2] |

| Molecular Formula | C5H8ClNO2 | [1] |

| Molecular Weight | 149.57 g/mol | [1] |

| Appearance | Off-White Powder | [3] |

The presence of a carboxylic acid, a secondary amine within a cyclic structure, and its formulation as a hydrochloride salt are the primary determinants of its chemical reactivity and stability.

Core Stability Considerations and Degradation Pathways

The stability of this compound is influenced by several environmental factors. The hydrochloride salt form suggests a high degree of hygroscopicity, making moisture a critical parameter to control.[4][5][6]

Hygroscopicity and Hydrolysis

Being a hydrochloride salt, the compound is prone to absorbing moisture from the atmosphere.[5][6] This hygroscopic nature can lead to several undesirable outcomes:

-

Physical Changes: Absorption of water can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[5][6]

-

Chemical Degradation: The presence of water can facilitate hydrolysis of the pyrrole ring or other susceptible bonds, although the dihydropyrrole ring is relatively stable. Of greater concern is the potential for water to act as a medium for other reactions.

Oxidation

The dihydropyrrole ring, while not as susceptible to oxidation as a pyrrole ring, can still undergo oxidative degradation, especially in the presence of light, heat, and atmospheric oxygen. Potential oxidation could lead to the formation of the corresponding pyrrole derivative or ring-opened products. The secondary amine is also a potential site for oxidation.

Thermal Decomposition

pH Sensitivity

In solution, the pH will be a critical factor. The carboxylic acid and the secondary amine have pKa values that will dictate the ionization state of the molecule. Extremes of pH could catalyze hydrolysis or other degradation reactions. A bell-shaped pH-rate profile, with maximum stability near the isoelectric point, is often observed for amino acids and their derivatives.[7]

The following diagram illustrates the key factors that can impact the stability of this compound.

Caption: Factors influencing the degradation of this compound.

Recommended Storage and Handling Protocols

Based on the chemical nature of the compound, the following storage and handling procedures are recommended to ensure its stability and purity.

Long-Term Storage

For long-term storage, the primary goal is to mitigate exposure to moisture, air, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature.[1] Some sources for similar compounds suggest -20°C or -80°C for stock solutions.[8] For the solid hydrochloride salt, controlled room temperature is generally acceptable. | Prevents thermal degradation. Colder temperatures can be beneficial but may not be necessary for the solid and can introduce condensation issues if not handled properly upon removal. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |

| Container | Use a tightly sealed, amber glass vial or a container made of non-reactive material. | Protects from light and prevents moisture and air ingress. |

| Location | Store in a dry, well-ventilated area away from strong oxidizing agents.[9][10] | Prevents accidental contact with incompatible materials and ensures a low-humidity environment. |

Handling Procedures

Proper handling is critical, especially when the compound is removed from storage for use.

-

Equilibration: Before opening, allow the container to equilibrate to room temperature, especially if stored at colder temperatures. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: For highly sensitive applications, handle the compound in a glove box or glove bag with a controlled, low-humidity atmosphere.[11]

-

Minimize Exposure: When handling in the open, minimize the time the container is open to the atmosphere. Use a clean, dry spatula and reseal the container promptly.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[10] Avoid creating and inhaling dust.[9]

Experimental Protocol: Stability Assessment by HPLC

To empirically determine the stability of this compound under specific conditions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.

Objective

To develop and validate an HPLC method to quantify the parent compound and detect any potential degradation products.

Materials and Methods

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is a suitable starting point.[12]

-

Mobile Phase: A simple mobile phase of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) can be used.[12] A gradient elution may be necessary to resolve the parent peak from any degradation products.

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies by exposing solutions of the compound to:

-

Acidic conditions (e.g., 0.1 N HCl)

-

Basic conditions (e.g., 0.1 N NaOH)

-

Oxidative conditions (e.g., 3% H2O2)

-

Thermal stress (e.g., 60°C)

-

Photolytic stress (e.g., exposure to UV light)

-

Workflow for Stability Testing

The following diagram outlines the workflow for a comprehensive stability assessment.

Caption: Workflow for the stability assessment of this compound.

Conclusion

The stability of this compound is intrinsically linked to its hygroscopic nature and susceptibility to oxidation. By implementing stringent storage and handling protocols that minimize exposure to moisture, air, and light, researchers can ensure the integrity of this valuable compound. For critical applications, the implementation of a validated, stability-indicating HPLC method is recommended to monitor purity and confirm stability over time. Adherence to these guidelines will safeguard the quality of the material, leading to more reliable and reproducible scientific outcomes.

References

- (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride - Advanced ChemBlocks. [URL: https://www.achemblock.com/products/P39990.html]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/131709]

- Pyrrole-2-carboxylic acid | Natural Alkaloid - MedchemExpress.com. [URL: https://www.medchemexpress.com/pyrrole-2-carboxylic-acid.html]

- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503333/]

- Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. [URL: https://corechem.

- 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | SIELC Technologies. [URL: https://sielc.com/1h-pyrrole-2-carboxylic-acid-25-dihydro-s.html]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC132070050]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC132070050_MTR-NALT_EN.pdf]

- The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [URL: https://www.ilpi.com/msds/ref/hygroscopic.html]

- Degradation Pathways | Request PDF - ResearchGate. [URL: https://www.researchgate.

- 2,5-Dihydro-1H-Pyrrole Hydrochloride CAS 63468-63-3 Purity >98.0% (HPLC). [URL: https://www.ruifuchem.com/products/2-5-dihydro-1h-pyrrole-hydrochloride-cas-63468-63-3.html]

- This compound - CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/10-F224952]

- US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents. [URL: https://patents.google.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [URL: https://pubmed.ncbi.nlm.nih.gov/11749887/]

- How to Handle Hygroscopic Reference Standards? - Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=12959]

Sources

- 1. (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride 95% | CAS: 201469-31-0 | AChemBlock [achemblock.com]

- 2. This compound [cymitquimica.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 12. 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | SIELC Technologies [sielc.com]

(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: A Technical Guide for Researchers in Drug Discovery

Introduction: The Role of Conformational Constraints in Peptide and Peptidomimetic Drug Design

In the landscape of modern drug discovery, peptides and peptidomimetics represent a burgeoning class of therapeutics, offering high specificity and potency. However, their inherent conformational flexibility often leads to reduced metabolic stability and lower binding affinity. The strategic introduction of conformational constraints is a widely adopted approach to mitigate these limitations. (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as (S)-3,4-dehydro-L-proline, is a valuable constrained analog of proline. The presence of a double bond within the pyrrolidine ring flattens the puckered structure characteristic of proline, thereby influencing the local peptide backbone conformation.[1] This technical guide provides an in-depth overview of the commercial availability, properties, and practical applications of its hydrochloride salt, (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, for researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this compound in varying quantities, from milligrams to kilograms, to support projects from initial screening to larger-scale synthesis campaigns.

| Property | Value | Source |

| CAS Number | 201469-31-0 | Advanced ChemBlocks |

| Molecular Formula | C₅H₈ClNO₂ | Advanced ChemBlocks |

| Molecular Weight | 149.58 g/mol | BLDpharm |

| Appearance | White to off-white solid | Generic Supplier Information |

| Purity | Typically ≥95% | Advanced ChemBlocks |

| Synonyms | (S)-3,4-Dehydro-L-proline hydrochloride, (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid HCl | Biosynce |

Note on Handling and Storage: this compound is a hygroscopic solid. It is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation and maintain its integrity.[2][3][4] As with all amine hydrochlorides, care should be taken to avoid inhalation of dust and contact with skin and eyes.[5]

Strategic Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid into a peptide sequence is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc/tBu strategy.[6][7] The commercially available building block for this purpose is typically the N-α-Fmoc protected version, Fmoc-(S)-3,4-dehydro-L-proline.

Causality Behind Experimental Choices in SPPS

The selection of coupling reagents and conditions is critical for the successful incorporation of sterically hindered or structurally unique amino acids like Fmoc-(S)-3,4-dehydro-L-proline.

-

Coupling Reagents: Standard carbodiimide-based reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can be effective.[1][6] However, for challenging couplings, more potent uronium- or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred to ensure high coupling efficiency and minimize racemization.[1][8] HATU is particularly effective for coupling N-alkylated and conformationally constrained amino acids.[8]

-

Reaction Solvent: Anhydrous, amine-free N,N-dimethylformamide (DMF) is the solvent of choice for SPPS due to its excellent solvating properties for both the growing peptide chain and the reagents.[9]

-

Monitoring the Reaction: The completion of the coupling reaction should be monitored to ensure the entire peptide chain is synthesized correctly. The Kaiser test or a chloranil test can be used to detect the presence of unreacted primary amines on the resin.

Experimental Protocol: Incorporation of Fmoc-(S)-3,4-dehydro-L-proline

This protocol outlines a self-validating system for the incorporation of Fmoc-(S)-3,4-dehydro-L-proline into a peptide sequence on a solid support.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-(S)-3,4-dehydro-L-proline

-

HATU (or DIC and HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous, amine-free N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (20% v/v)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

Workflow:

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-(S)-3,4-dehydro-L-proline (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.[5]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether to remove scavengers and residual cleavage cocktail components.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12][13]

-

Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.[14][15][16][17][18]

-

Impact on Peptide Structure and Function

The incorporation of (S)-3,4-dehydro-L-proline introduces a significant conformational constraint on the peptide backbone. The double bond reduces the puckering amplitude of the pyrrolidine ring, leading to a more planar conformation compared to proline. This can have several important consequences for the resulting peptide:

-

Stabilization of Secondary Structures: The constrained geometry can favor the formation of specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity.[19]

-

Modulation of cis/trans Isomerism: The Xaa-(S)-3,4-dehydro-Pro peptide bond may exhibit an altered cis/trans isomer ratio compared to the corresponding Xaa-Pro bond, which can significantly impact the overall three-dimensional structure and function of the peptide.

-

Increased Proteolytic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[20][21][22]

Caption: Conformational Impact of (S)-3,4-Dehydro-L-proline.

Conclusion

This compound is a commercially accessible and highly valuable building block for the design and synthesis of conformationally constrained peptides and peptidomimetics. Its incorporation via Fmoc-SPPS, though requiring careful consideration of coupling conditions, offers a powerful strategy to enhance the structural definition, metabolic stability, and biological activity of peptide-based drug candidates. This technical guide provides a foundational understanding and practical protocols to empower researchers in leveraging this unique amino acid analog in their drug discovery endeavors.

References

-

Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

- Rainaldi, M., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(40), 13945–13955.

- Karle, I. L., et al. (1981).

- Guijarro, D., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Molecules, 26(11), 3169.

-

Human Metabolome Database. (2021, September 10). Showing metabocard for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (HMDB0245496). Retrieved from [Link]

- Hodges, R. S., & Mant, C. T. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 141–169.

- Zhang, W., et al. (2019). Incorporation of Non-Proteinogenic Amino Acids in Class I and II Lantibiotics. ACS Chemical Biology, 14(3), 485–492.

- Chan, H.-K., & Chew, N. Y. K. (2017). Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. International Journal of Pharmaceutics, 530(1-2), 266–274.

- Chen, S.-H., et al. (2002). Peptide Mass Mapping Constrained with Stable Isotope-Tagged Peptides for Identification of Protein Mixtures. Analytical Chemistry, 74(24), 6245–6253.

- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

- Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1219–1235.

-

Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. Retrieved from [Link]

- Zhang, W., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01301-22.

-

Wikipedia. (2024, November 28). Hydrochloric acid. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-. Retrieved from [Link]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

-

Metware Biotechnology. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Retrieved from [Link]

-

ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]

- Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

- Hughes, C. S., et al. (2020). Reducing peptide sequence bias in quantitative mass spectrometry data with machine learning.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. Retrieved from [Link]

- Chew, N. Y. K., & Chan, H.-K. (2017). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 9(3), 26.

-

CHROMacademy. (n.d.). Mass Spectrometry at the Peptide Level. Retrieved from [Link]

- Chew, N. Y. K., & Chan, H.-K. (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. International Journal of Pharmaceutics, 569, 118596.

Sources

- 1. bachem.com [bachem.com]

- 2. Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 6. chempep.com [chempep.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. renyi.hu [renyi.hu]

- 12. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]

- 13. harvardapparatus.com [harvardapparatus.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]